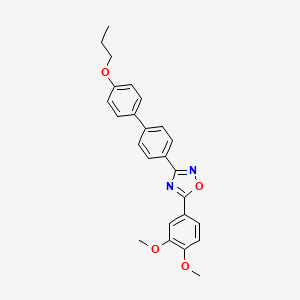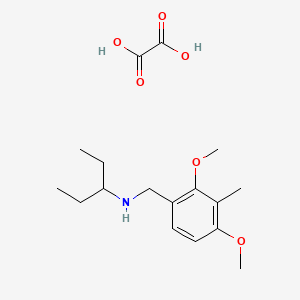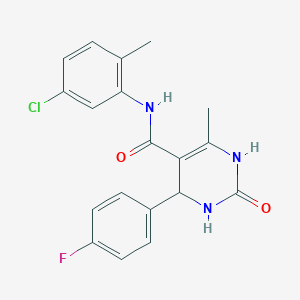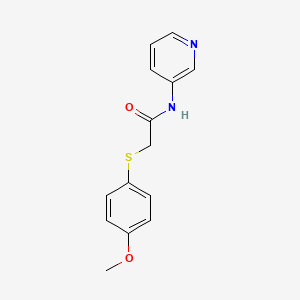![molecular formula C20H19F3N4O B5052402 1-[(2-methylphenyl)methyl]-N-[2-[3-(trifluoromethyl)phenyl]ethyl]triazole-4-carboxamide](/img/structure/B5052402.png)
1-[(2-methylphenyl)methyl]-N-[2-[3-(trifluoromethyl)phenyl]ethyl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methylphenyl)methyl]-N-[2-[3-(trifluoromethyl)phenyl]ethyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 1-[(2-methylphenyl)methyl]-N-[2-[3-(trifluoromethyl)phenyl]ethyl]triazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzyl chloride, 3-(trifluoromethyl)phenethylamine, and triazole-4-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and promote the reaction.
Synthetic Route: The synthetic route typically involves the formation of an intermediate, such as 1-[(2-methylphenyl)methyl]triazole-4-carboxylic acid, which is then coupled with 3-(trifluoromethyl)phenethylamine to form the final product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-[(2-methylphenyl)methyl]-N-[2-[3-(trifluoromethyl)phenyl]ethyl]triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
1-[(2-methylphenyl)methyl]-N-[2-[3-(trifluoromethyl)phenyl]ethyl]triazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial, antifungal, and antiviral agent. It is also studied for its effects on cellular processes and signaling pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and neuroprotective agent. It is also studied for its potential to modulate specific molecular targets and pathways involved in disease processes.
Industry: In industrial applications, the compound is used in the development of new materials, coatings, and polymers. It is also studied for its potential use in agricultural formulations and pest control.
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methyl]-N-[2-[3-(trifluoromethyl)phenyl]ethyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: The compound can inhibit specific enzymes involved in cellular processes, such as kinases and proteases, leading to the modulation of signaling pathways.
Modulate Receptors: The compound can bind to and modulate the activity of specific receptors, such as G-protein-coupled receptors (GPCRs) and ion channels, affecting cellular responses.
Pathways Involved: The compound is known to affect pathways involved in inflammation, apoptosis, and cell proliferation. It can also modulate the expression of specific genes and proteins involved in these processes.
Comparison with Similar Compounds
1-[(2-methylphenyl)methyl]-N-[2-[3-(trifluoromethyl)phenyl]ethyl]triazole-4-carboxamide can be compared with other similar compounds, such as:
1-[(2-methylphenyl)methyl]-N-[2-[3-(fluoromethyl)phenyl]ethyl]triazole-4-carboxamide: This compound has a similar structure but with a fluoromethyl group instead of a trifluoromethyl group. It may have different biological and chemical properties.
1-[(2-methylphenyl)methyl]-N-[2-[3-(chloromethyl)phenyl]ethyl]triazole-4-carboxamide: This compound has a chloromethyl group instead of a trifluoromethyl group, which can affect its reactivity and interactions with molecular targets.
1-[(2-methylphenyl)methyl]-N-[2-[3-(bromomethyl)phenyl]ethyl]triazole-4-carboxamide: This compound has a bromomethyl group, which can influence its chemical and biological properties compared to the trifluoromethyl derivative.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its stability, lipophilicity, and interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-[2-[3-(trifluoromethyl)phenyl]ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O/c1-14-5-2-3-7-16(14)12-27-13-18(25-26-27)19(28)24-10-9-15-6-4-8-17(11-15)20(21,22)23/h2-8,11,13H,9-10,12H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLHMRWEDQAADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NCCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-chloro-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5052319.png)
![dimethyl 4,4'-[1,6-hexanediylbis(iminocarbonyloxy)]dibenzoate](/img/structure/B5052326.png)
![2-(1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5052327.png)

![2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B5052350.png)


![2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B5052386.png)
![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5052387.png)
![2,6-Ditert-butyl-4-[2-(2-methoxyphenyl)benzimidazol-1-yl]phenol](/img/structure/B5052389.png)
![N-(2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5052393.png)
![4-chloro-1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5052401.png)

![N-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B5052418.png)
